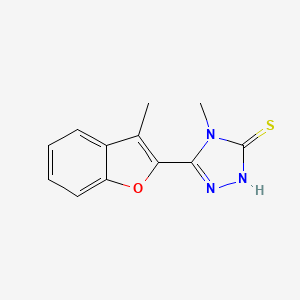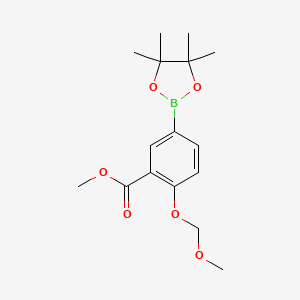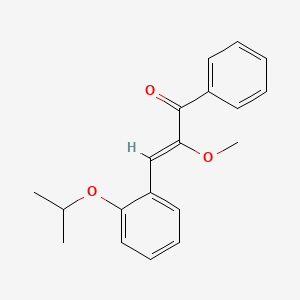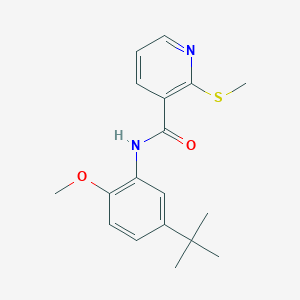![molecular formula C11H11NO5S B13364097 Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13364097.png)
Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a benzene ring fused to an isothiazole ring, with an ethyl ester and a methoxy group attached to the structure The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the isothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol in the presence of a base to yield the ethyl ester. The final step involves the cyclization of the ester with a suitable sulfur source, such as sulfur dichloride, to form the isothiazole ring with the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings.
科学的研究の応用
Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the isothiazole ring and the 1,1-dioxide functionality can influence the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide: Similar structure with a methyl ester instead of an ethyl ester.
5-Methoxybenzo[d]isothiazole-3-carboxylic acid 1,1-dioxide: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide: Similar structure without the methoxy group.
Uniqueness
This compound is unique due to the combination of the ethyl ester, methoxy group, and 1,1-dioxide functionality
特性
分子式 |
C11H11NO5S |
|---|---|
分子量 |
269.28 g/mol |
IUPAC名 |
ethyl 5-methoxy-1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO5S/c1-3-17-11(13)10-8-6-7(16-2)4-5-9(8)18(14,15)12-10/h4-6H,3H2,1-2H3 |
InChIキー |
NZKDPGJNWIYGMP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NS(=O)(=O)C2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)


![3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364053.png)


![6-[(2-Ethoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364064.png)
![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364075.png)
![Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B13364079.png)

![3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364091.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}pentanamide](/img/structure/B13364098.png)
